4-Ethyl-5-methylthiophene-3-carbohydrazide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, the synthesis of a new 3,4-ethylenedioxythiophene monomer functionalized by a sulphonate group is reported, which involves electrochemical polymerization in water . Another paper describes the efficient synthesis of 3,4-ethylenedioxythiophene (EDOT)-based π-conjugated molecules through direct C-H bond arylations, which includes a detailed synthetic investigation . Additionally, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates via highly regioselective acylation and alkylation reactions is discussed .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their chemical behavior and applications. For example, the paper on the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the molecular structure and spectral analyses of the synthesized compound, which is characterized by various spectroscopic methods and quantum chemical calculations . The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate is also determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity and chemical reactions of thiophene derivatives are explored in several studies. For instance, the electropolymerization of an unsymmetrical sulfur analogue of EDOT leads to a stable electroactive polymer with properties intermediate between those of the two symmetrical parent polymers . The paper on the synthesis and unique properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane discusses the reactivity of the compound with various reagents, providing insights into the chemical behavior of such molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are key to their functionality. The study on the synthesis, characterization, and fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate investigates the novel fluorescence property of the compound . The electrochemical and radiochemical methods used to investigate the cation-exchange properties of a polymer film derived from a thiophene monomer also contribute to understanding the physical properties of these compounds .
Scientific Research Applications
Synthesis and Pharmaceutical Research
4-Ethyl-5-methylthiophene-3-carbohydrazide and its derivatives have been extensively researched in the context of pharmaceutical synthesis. Dawood et al. (2011) explored the synthesis of various heterocycles based on carbohydrazide, investigating their potential anti-viral activities, particularly against Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011). Additionally, Abu‐Hashem et al. (2011) synthesized multiple thiophene derivatives, including those related to 4-ethyl-5-methylthiophene-3-carbohydrazide, and evaluated their antimicrobial activities, highlighting their potential as chemotherapeutic agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Dye and Pigment Industry
Research by Abolude et al. (2021) demonstrated the use of thiophene-based derivatives in the synthesis of disperse dyes, indicating their applications in textile dyeing processes. Their study involved complexation with various metals and assessed the fastness properties on fabrics like polyester and nylon (Abolude, Bello, Nkeonye, & Giwa, 2021). Iyun et al. (2015) also synthesized thiophene-based dyes, noting their application in dyeing polyester fibers and their fastness ratings (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Polymer and Material Science
In the field of polymer science, Zhang et al. (2015) explored the use of modified ethylenedioxythiophene, a compound structurally similar to 4-ethyl-5-methylthiophene-3-carbohydrazide, in creating sensitive polymer photodetectors. Their research highlighted the enhancement of detectivities in photovoltaic properties (Zhang et al., 2015). Ocampo et al. (2007) synthesized copolymers of ethylenedioxythiophene and methylthiophene, assessing their charge storage capabilities and interactions with DNA, suggesting potential applications in technological fields (Ocampo, Armelin, Estrany, Valle, Oliver, Sepulcre, & Alemán, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-5-methylthiophene-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-6-5(2)12-4-7(6)8(11)10-9/h4H,3,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRJAJATAXTZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391973 | |
Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methylthiophene-3-carbohydrazide | |
CAS RN |
438225-41-3 | |
Record name | 4-ethyl-5-methylthiophene-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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